molecular formula C4H12Cl2N2 B025274 3-Aminopyrrolidine dihydrochloride CAS No. 103831-11-4

3-Aminopyrrolidine dihydrochloride

Cat. No.: B025274
CAS No.: 103831-11-4
M. Wt: 159.05 g/mol
InChI Key: NJPNCMOUEXEGBL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminopyrrolidine dihydrochloride can be synthesized through the reduction of 3-aminopyrrolidin-2-one hydrochloride using lithium aluminum hydride . The preparation involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reduction methods, ensuring high purity and yield suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 3-Aminopyrrolidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Aminopyrrolidine dihydrochloride has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Aminopyrrolidine dihydrochloride is unique due to its specific structure, which allows it to form stable complexes with metals and participate in a wide range of chemical reactions. Its role as an intermediate in the synthesis of quinolone antibiotics further highlights its importance in medicinal chemistry .

Properties

IUPAC Name

pyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.2ClH/c5-4-1-2-6-3-4;;/h4,6H,1-3,5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPNCMOUEXEGBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583661
Record name Pyrrolidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103831-11-4
Record name Pyrrolidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminopyrrolidine dihydrochloride
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Customer
Q & A

Q1: What is the role of 3-aminopyrrolidine dihydrochloride in the synthesis of nanomaterials?

A1: this compound (APDC) can act as both a stabilizer and a structure-directing agent in the synthesis of nanomaterials. [] For example, it has been successfully utilized in the one-pot, seedless, aqueous synthesis of reduced graphene oxide-supported core-shell platinum@palladium nanoflowers (Pt@Pd NFs/rGO). [] In this context, APDC's role is crucial in controlling the morphology and size of the resulting nanostructures, ultimately influencing their catalytic properties.

Q2: How does the structure of this compound contribute to its function as a structure-directing agent?

A2: While the provided research [] doesn't delve into the specific structural influence of APDC, it's plausible that its bifunctional nature, possessing both amine and hydrochloride groups, plays a role. The amine group can interact with the surface of metal precursors like platinum and palladium, while the hydrochloride could interact with the reduced graphene oxide support. This dual interaction likely facilitates the controlled growth and assembly of the core-shell nanoflowers.

Q3: Are there alternative synthetic routes for this compound beyond its use in nanomaterial synthesis?

A3: Yes, several synthetic routes have been explored for this compound, often driven by its role as a key intermediate in producing pharmaceuticals like tosufloxacin and other quinolone antibiotics. [, , ] One common approach involves a multi-step process starting from benzylamine and ethyl acrylate. [, , ] These routes typically involve reactions such as N-alkylation, Dieckmann cyclization, decarboxylation, oximation, and catalytic hydrogenation.

Q4: What are the advantages of the one-pot synthesis of Pt@Pd NFs/rGO using this compound?

A4: The research highlights that employing APDC in a one-pot synthesis offers several advantages: []

    Q5: What information is available regarding the crystal structure of this compound?

    A5: Research provides insights into the crystal structure of rac-3-ammoniopyrrolidinium perchlorate, a derivative of this compound. [] The study elucidates the compound's monoclinic crystal system and space group, unit cell dimensions, and atomic coordinates. [] It also describes the arrangement of cations and anions within the crystal lattice, highlighting hydrogen bonding interactions. This structural information contributes to a deeper understanding of the compound's properties and potential applications.

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